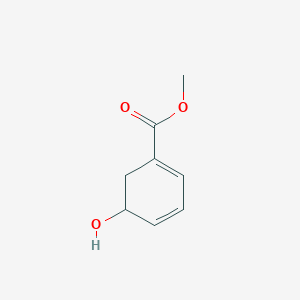
Methyl 5-hydroxycyclohexa-1,3-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxycyclohexa-1,3-diene-1-carboxylate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclohexadiene, featuring a hydroxyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxycyclohexa-1,3-diene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl cyclohexa-2,5-diene-1-carboxylate with appropriate reagents to introduce the hydroxyl group at the 5-position . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxycyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carboxylate ester to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Methyl 5-hydroxycyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 5-hydroxycyclohexa-1,3-diene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylate ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate: Similar structure but with the hydroxyl group at the 3-position.
Methyl cyclohexa-2,5-diene-1-carboxylate: Lacks the hydroxyl group, making it less reactive in certain reactions.
Uniqueness
Methyl 5-hydroxycyclohexa-1,3-diene-1-carboxylate is unique due to the specific positioning of the hydroxyl group, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and makes it valuable for targeted research and industrial applications.
Properties
CAS No. |
83604-10-8 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 5-hydroxycyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-4,7,9H,5H2,1H3 |
InChI Key |
XWJDQHZFJKOTOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















